(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoromethylphenyl Intermediate:
Introduction of the Piperazine Group: The ethylpiperazine moiety is introduced via nucleophilic substitution, often using a suitable piperazine derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid is largely dependent on its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid.
4-Fluorophenylboronic Acid: Similar in structure but lacks the piperazine and sulfonyl groups.
(4-Ethylpiperazin-1-yl)sulfonylphenylboronic Acid: Similar but without the fluorine substitution.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and reactivity, while the piperazine and sulfonyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-fluoro-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O4S/c1-3-16-4-6-17(7-5-16)22(20,21)13-9-11(14(18)19)12(15)8-10(13)2/h8-9,18-19H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPQGFAOBIPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138581 | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704121-47-0 | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704121-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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